2,4-Dibromothiazole

Descripción general

Descripción

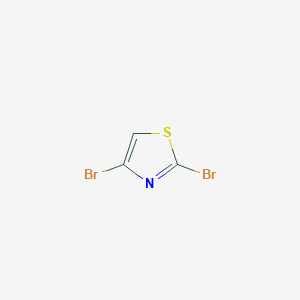

2,4-Dibromothiazole is an organobromine compound with the molecular formula C3HBr2NS. It is a derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its applications in organic synthesis and its potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dibromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole derivatives. For instance, the bromination of thiazolidine-2,4-dione with phosphorus oxybromide (POBr3) yields this compound . Another method involves the reaction of thiazole with bromine in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of efficient brominating agents and catalysts is crucial for optimizing the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromothiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Cross-Coupling: Palladium catalysts such as palladium acetate and ligands like triphenylphosphine are often used.

Major Products:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl thiazoles and other complex organic molecules.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Dibromothiazole is widely used as a precursor in the synthesis of various thiazole derivatives. It participates in:

- Nucleophilic Substitution Reactions: Where bromine atoms are replaced by nucleophiles (e.g., sodium methoxide).

- Cross-Coupling Reactions: Such as Negishi and Stille reactions to introduce alkyl and aryl substituents at the 2-position of the thiazole ring .

Medicinal Chemistry

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties: Thiazole derivatives synthesized from this compound exhibit significant antimicrobial effects.

- Anticancer Activities: Some derivatives have shown potential as anticancer agents .

Case Study: Synthesis of Cystothiazole E

A notable application involves the synthesis of cystothiazole E using a Suzuki coupling reaction that incorporates this compound as a key intermediate. This demonstrates its utility in accessing complex natural products .

Agrochemical Applications

In agriculture, this compound is utilized in the development of crop protection agents. Its effectiveness in controlling pests and diseases makes it a valuable component in agrochemical formulations .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in cross-coupling reactions for thiazole derivatives |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Derivatives show significant biological activity |

| Agrochemicals | Development of crop protection agents | Effective against various agricultural pests |

Mecanismo De Acción

The mechanism of action of 2,4-dibromothiazole and its derivatives involves interactions with specific molecular targets. For example, certain thiazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .

Comparación Con Compuestos Similares

2,4-Diacetyl-5-bromothiazole: This compound has a similar structure but with acetyl groups at positions 2 and 4 instead of bromine atoms.

2,5-Dibromothiazole: This is another brominated thiazole derivative with bromine atoms at positions 2 and 5.

Uniqueness: 2,4-Dibromothiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2,4-Dibromothiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological effects. The data presented herein is drawn from various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, which is known to contribute to its biological activity. The compound can be synthesized through several methods, typically involving bromination of thiazole derivatives. The synthesis process is crucial for ensuring high yields and purity of the final product, which directly influences its biological efficacy .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit a range of pathogens, including bacteria and fungi. For instance, studies have reported minimum inhibitory concentration (MIC) values against various strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

| Aspergillus fumigatus | 12.5 |

| Trichophyton mentagrophytes | 6.25 |

These findings suggest that compounds with similar thiazole structures often demonstrate inhibitory effects against various pathogens, indicating the potential of this compound as a therapeutic agent .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. For example, it has been evaluated in cell-growth inhibition assays against human cancer cell lines. One study found that structural modifications on thiazole derivatives significantly enhanced their potency against cancer cells compared to their parent compounds .

Case Study: Epothilone Analogues

A notable case study involved the synthesis of epothilone analogues containing thiazole moieties. These compounds exhibited enhanced cytotoxicity against ovarian carcinoma cells, reinforcing the idea that modifications on the thiazole ring can lead to increased biological activity .

The mechanism by which this compound exerts its biological effects involves interaction with key biological targets. Research suggests that it may inhibit enzymes related to disease processes, such as carbonic anhydrase. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how variations in substituents on the thiazole ring affect biological activity. Compounds substituted with amino or quinolinyl groups have shown enhanced antimicrobial activity compared to their unsubstituted counterparts . This underscores the importance of chemical modifications in developing more potent derivatives.

Propiedades

IUPAC Name |

2,4-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEJZKKVVUZXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961954 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-77-3 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4-dibromothiazole particularly useful in organic synthesis?

A1: this compound exhibits regioselective reactivity, allowing for controlled modifications. Cross-coupling reactions occur preferentially at the more electron-deficient 2-position, enabling the synthesis of 2-substituted 4-bromothiazoles. These intermediates can then be further functionalized to create a diverse array of 2,4-disubstituted thiazoles. [, , ]

Q2: What are some examples of cross-coupling reactions successfully employed with this compound?

A2: Both Negishi and Stille cross-coupling reactions have been effectively utilized with this compound. These reactions allow for the introduction of alkyl, aryl, and alkynyl substituents at the 2-position. [, , ]

Q3: Can the 4-position of this compound be selectively functionalized?

A3: Yes, a bromine-magnesium exchange reaction allows for regioselective metalation at the 2-position. This organometallic species can then be utilized in various reactions to introduce different substituents at the 4-position. [, ]

Q4: What is a notable application of the bromine-magnesium exchange reaction with this compound?

A4: This reaction has been successfully applied in the stereoselective synthesis of fragments found in thiazolyl peptide GE 2270 D2 and dolabellin. This highlights the utility of this compound in accessing complex natural product-like structures. []

Q5: Can this compound be used to synthesize bithiazole derivatives?

A5: Absolutely! this compound serves as a starting point for the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. This is achieved by a two-step process involving regioselective cross-coupling to introduce a substituent at the 2-position, followed by a second cross-coupling with another molecule of this compound. []

Q6: What is an example of a natural product synthesized using this compound as a building block?

A6: The first total synthesis of cystothiazole E was achieved utilizing a Suzuki coupling of building blocks, one of which was derived from this compound. This highlights the potential of this compound in natural product synthesis. []

Q7: Are there alternative methods to access specific brominated thiazole derivatives?

A7: Yes, research has focused on optimizing the synthesis of various brominated thiazoles, including this compound, through sequential bromination and debromination steps. These methods aim to provide a complete family of brominated thiazoles without utilizing elemental bromine. []

Q8: What spectroscopic techniques are used to characterize this compound?

A8: NMR spectroscopy, particularly 1H NMR, is a crucial tool for structural confirmation of this compound and its derivatives. Additionally, X-ray crystallography has been employed to determine the solid-state structure of this compound. [, ]

Q9: Has this compound been used in the synthesis of isotopically labeled compounds?

A9: Yes, a rapid and efficient synthesis of stable isotope-labeled [13C4, D4]-5-(hydroxymethyl)thiazole utilizes this compound as a key intermediate. This labeled compound serves as a versatile building block for various biologically interesting molecules. []

Q10: Can you provide an example of a biologically active compound synthesized from this compound?

A10: The naturally occurring endothelin-converting enzyme (ECE) inhibitor WS 75624 A was synthesized utilizing this compound as a central building block. This highlights the potential of this compound in medicinal chemistry. []

Q11: Beyond cross-coupling reactions, what other transformations can be achieved with this compound?

A11: this compound undergoes aminization reactions with nitrogen-containing compounds, allowing for the synthesis of diverse aminothiazole derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.